Cnidimol A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

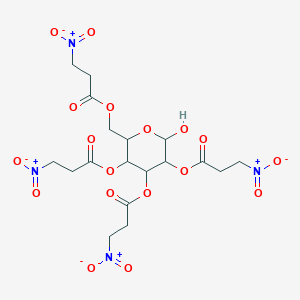

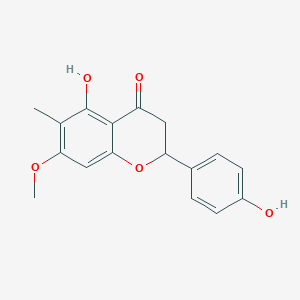

Cnidimol A is a natural chromone compound . It has a molecular weight of 276.28 and the formula is C15H16O5 .

Molecular Structure Analysis

The molecular structure of Cnidimol A is represented by the SMILES notation: O=C1C=C©OC2=CC(O)=C(C/C=C©\CO)C(O)=C12 . This structure falls under the classification of Phenols Monophenols .

Physical And Chemical Properties Analysis

Cnidimol A is a solid at room temperature and should be stored at -20°C for long-term use . The exact physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results .

Wissenschaftliche Forschungsanwendungen

Anti-Adipogenic Activity

Cnidimol A has been found to have anti-adipogenic activity. It was isolated from Cnidium monnieri, along with other chromone derivatives. Among the compounds isolated, Cnidimol A significantly inhibited adipocyte differentiation as measured by fat accumulation in 3T3-L1 cells .

Enhancement of Macrophage Phagocytosis

Cnidimol A has been shown to enhance macrophage phagocytosis. Both in vivo and in vitro studies showed that Cnidium monnieri, which contains Cnidimol A, enhanced macrophage phagocytosis, increased the survival rate on mice after Escherichia coli infection, and protected the host from infection via improving bacterial reproduction in the peripheral blood .

Anti-Inflammatory Activity

Cnidimol A has demonstrated anti-inflammatory activity. It was found to be one of the most effective compounds against fMLP-induced O2•− generation and elastase release, with an IC50 value of 3.20 ± 0.16 µg/mL .

Antioxidant Activity

Due to its anti-inflammatory activity, Cnidimol A may also have potential antioxidant properties. The inhibition of fMLP-induced O2•− generation suggests that Cnidimol A could help reduce oxidative stress .

Potential Anti-Cancer Activity

While there is no direct evidence of anti-cancer activity of Cnidimol A, its parent plant Cnidium monnieri has been used in traditional Chinese medicine for its anti-tumor effects. Further research is needed to determine if Cnidimol A contributes to these effects .

Potential Anti-Osteoporotic Activity

Again, while there is no direct evidence of anti-osteoporotic activity of Cnidimol A, its parent plant Cnidium monnieri has been used in traditional Chinese medicine for its anti-osteoporotic effects. Further research is needed to determine if Cnidimol A contributes to these effects .

Safety and Hazards

Wirkmechanismus

Cnidimol A is a natural chromone compound that has been isolated from the plant Cnidium monnieri . This article will cover the various aspects of its mechanism of action.

Target of Action

It’s known that cnidium monnieri, the plant from which cnidimol a is derived, has been studied for its effects on hepatocellular carcinoma (hcc) and has been found to affect multiple biological processes

Mode of Action

Studies on cnidium monnieri suggest that its active phytochemicals might be implicated in affecting gene targets involved in multiple biological processes, such as protein phosphorylation, negative regulation of the apoptotic process

Biochemical Pathways

These include the PI3K–AKT signaling pathway, pathways in cancer, proteoglycans in cancer, the TNF signaling pathway, VEGF signaling pathway, ErbB signaling pathway, and EGFR tyrosine kinase inhibitor resistance . These pathways are implicated in the anti-HCC effects of Cnidium monnieri .

Result of Action

Some chromone glycosides isolated from cnidium monnieri have been found to significantly inhibit adipocyte differentiation as measured by fat accumulation in 3t3-l1 cells

Eigenschaften

IUPAC Name |

5,7-dihydroxy-6-[(Z)-4-hydroxy-3-methylbut-2-enyl]-2-methylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-8(7-16)3-4-10-11(17)6-13-14(15(10)19)12(18)5-9(2)20-13/h3,5-6,16-17,19H,4,7H2,1-2H3/b8-3- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNWJSOMYWKDPT-BAQGIRSFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=C(C(=C2O)CC=C(C)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(O1)C=C(C(=C2O)C/C=C(/C)\CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cnidimol A | |

Q & A

Q1: The research mentions several Cnidimols. Could you elaborate on the structural differences within this family of compounds and their potential impact on activity?

A1: The provided research papers focus on the isolation and characterization of new Cnidimol derivatives, like Cnidimol G and Cnidimol H, from the fruit of Cnidium monnieri []. These studies emphasize the presence of varying substituents on the core chromone structure. For instance, Cnidimol G and H differ in the position and nature of hydroxyl and methoxy groups. These structural modifications likely influence their interactions with biological targets, leading to variations in their potency and selectivity as anti-inflammatory agents. Further investigation into the Structure-Activity Relationship (SAR) of Cnidimols, including Cnidimol A, is crucial to understand how specific structural features contribute to their biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1,N4-Bis[2-(phenylthio)phenyl]-1,4-piperazine-d8-dicarboxamide](/img/no-structure.png)

![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate](/img/structure/B1163846.png)

![2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol](/img/structure/B1163849.png)